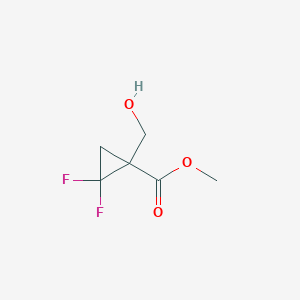

Methyl 2,2-difluoro-1-(hydroxymethyl)cyclopropane-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

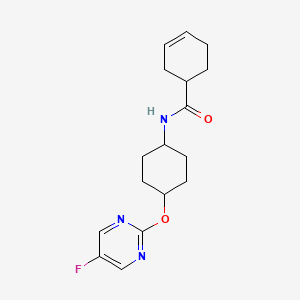

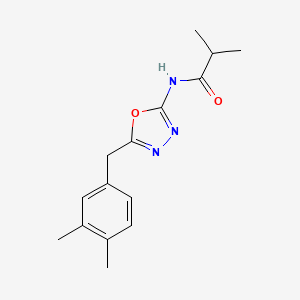

“Methyl 2,2-difluoro-1-(hydroxymethyl)cyclopropane-1-carboxylate” is a chemical compound. Its molecular formula is C5H8F2O3 . It is a type of cyclopropane, which is a cyclic hydrocarbon where the carbon atoms are arranged in a ring .

Synthesis Analysis

The synthesis of cyclopropanes, such as “Methyl 2,2-difluoro-1-(hydroxymethyl)cyclopropane-1-carboxylate”, involves various methods. Some of these include the cobalt-catalyzed cross-coupling between alkyl iodides and cyclopropyl , the Suzuki-Miyaura coupling reaction of potassium cyclopropyl , and the palladium-catalyzed cross-coupling reaction of tricyclopropylbismuth with aryl and heterocyclic halides .Molecular Structure Analysis

The molecular structure of “Methyl 2,2-difluoro-1-(hydroxymethyl)cyclopropane-1-carboxylate” is based on the cyclopropane core, which is a three-membered ring of carbon atoms . The compound has two fluorine atoms attached to the cyclopropane ring, making it a difluorocyclopropane .Chemical Reactions Analysis

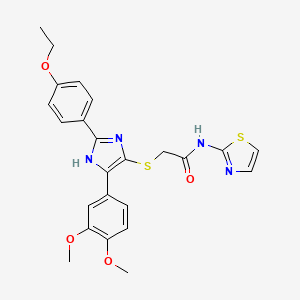

Cyclopropanes, including “Methyl 2,2-difluoro-1-(hydroxymethyl)cyclopropane-1-carboxylate”, can undergo various chemical reactions. These include cross-coupling reactions with alkyl iodides , reactions with aryl bromides or triflates , and reactions with cyclopropylmagnesium bromide .Aplicaciones Científicas De Investigación

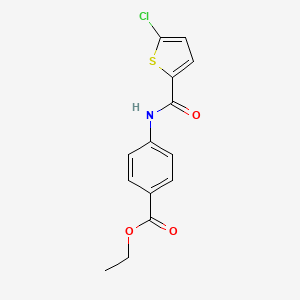

Organic Synthesis and Medicinal Chemistry Applications

A foundational aspect of research on Methyl 2,2-difluoro-1-(hydroxymethyl)cyclopropane-1-carboxylate involves its role in the synthesis of novel organic compounds. Csuk and Thiede (1999) demonstrated the preparation of novel difluorinated cyclopropane nucleoside analogues, showcasing the versatility of this compound in creating biologically relevant molecules Csuk & Thiede, 1999. Similarly, Carminati et al. (2020) reported an efficient biocatalytic method for the synthesis of CHF2-containing trisubstituted cyclopropanes, underlining the importance of such structures in drug discovery Carminati et al., 2020.

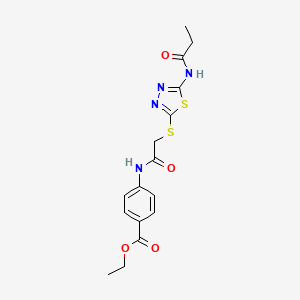

Advancements in Biocatalysis

The biocatalytic strategy for synthesizing CHF2-containing trisubstituted cyclopropanes, as explored by Carminati et al. (2020), highlights the role of engineered myoglobin catalysts in achieving high yield and stereoselectivity. This approach not only enhances the efficiency of chemical synthesis but also opens pathways for environmentally friendly alternatives to traditional synthetic methods Carminati et al., 2020.

Fluorinated Compounds in Drug Development

The difluoromethyl group, as found in derivatives of Methyl 2,2-difluoro-1-(hydroxymethyl)cyclopropane-1-carboxylate, serves as a bioisostere for various functional groups in medicinal chemistry. This property is crucial for the development of novel pharmaceuticals, offering ways to modulate the biological activity and metabolic stability of therapeutic agents Carminati et al., 2020.

Propiedades

IUPAC Name |

methyl 2,2-difluoro-1-(hydroxymethyl)cyclopropane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8F2O3/c1-11-4(10)5(3-9)2-6(5,7)8/h9H,2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRAYOJWUUXEOBR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CC1(F)F)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8F2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2,2-difluoro-1-(hydroxymethyl)cyclopropane-1-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-methoxybenzamide](/img/structure/B2692314.png)

![Methyl{[1-(methylethyl)-3-nitropyrazol-5-yl]methyl}amine](/img/structure/B2692316.png)

![[3-(1H-Pyrazol-5-yl)pyridin-4-yl]methanamine;trihydrochloride](/img/structure/B2692318.png)

![1-[2-(azetidin-1-yl)ethyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B2692323.png)